molecular formula C17H19NO4 B15292753 (4-Methoxyphenyl)-(2,4,5-trimethoxybenzylidene)-amine

(4-Methoxyphenyl)-(2,4,5-trimethoxybenzylidene)-amine

Cat. No.: B15292753
M. Wt: 301.34 g/mol
InChI Key: HEOFOAUVATYZLA-UHFFFAOYSA-N
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Description

N-(2,4,5-trimethoxybenzylidene)-para-anisidine is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group substituted with three methoxy groups at the 2, 4, and 5 positions, and an anisidine moiety. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,5-trimethoxybenzylidene)-para-anisidine typically involves the condensation reaction between 2,4,5-trimethoxybenzaldehyde and para-anisidine. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for N-(2,4,5-trimethoxybenzylidene)-para-anisidine are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-trimethoxybenzylidene)-para-anisidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility .

Scientific Research Applications

N-(2,4,5-trimethoxybenzylidene)-para-anisidine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for treating various diseases.

    Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4,5-trimethoxybenzylidene)-para-anisidine involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and imine functionality play crucial roles in its reactivity and biological activity. It can form hydrogen bonds and engage in π-π interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4,5-trimethoxybenzylidene)-para-anisidine stands out due to its specific combination of methoxy and anisidine groups, which confer unique chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its significance compared to similar compounds.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-(2,4,5-trimethoxyphenyl)methanimine

InChI

InChI=1S/C17H19NO4/c1-19-14-7-5-13(6-8-14)18-11-12-9-16(21-3)17(22-4)10-15(12)20-2/h5-11H,1-4H3

InChI Key

HEOFOAUVATYZLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC(=C(C=C2OC)OC)OC

Origin of Product

United States

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